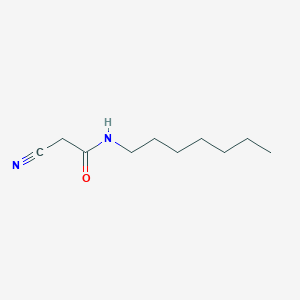

2-cyano-N-heptylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

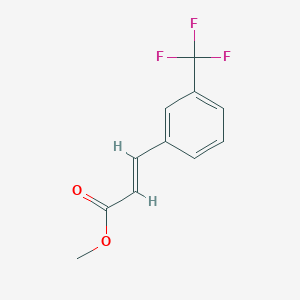

2-cyano-N-heptylacetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-heptylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for 2-cyano-N-heptylacetamide is 1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-cyano-N-heptylacetamide is a powder that is stored at room temperature . It has a molecular weight of 182.263 .Aplicaciones Científicas De Investigación

Potential Applications in Scientific Research

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives, chemically related to "2-cyano-N-heptylacetamide," are crucial intermediates in the synthesis of various heterocyclic systems. These compounds play a significant role in organic chemistry due to their utility in creating synthetically challenging and novel heterocyclic compounds. This application is vital for developing pharmaceuticals, agrochemicals, and dyes. Fadda et al. (2008) provide a comprehensive survey on the preparation methods and chemical reactivity of cyanoacetamide derivatives, underlining their importance in synthetic chemistry (Fadda, Bondock, & Rabie, 2008).

Cyanobacteria for Nano-Marine Drugs

Another potentially related area of research involves cyanobacteria, known for producing biologically active compounds, including some that might be structurally related to "2-cyano-N-heptylacetamide." Cyanobacteria-derived substances have shown efficacy in cancer therapies, particularly in inducing apoptotic death in cancer cells. The exploration of cyanobacteria for nano-marine drugs emphasizes the potential of natural products in medical applications, including cancer drug development. Bajpai et al. (2018) discuss the relevance of nanoformulations in enhancing the solubility and effectiveness of these bioactive substances (Bajpai, Shukla, Kang, Hwang, Song, Huh, & Han, 2018).

Mecanismo De Acción

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives. The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyano-N-heptylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWGIMFYYVRCCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405209 |

Source

|

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-heptylacetamide | |

CAS RN |

52493-38-6 |

Source

|

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)